DL-norvaline DL-norvaline 2-aminopentanoic acid is an alpha-amino acid that is valeric acid which is substituted at position 2 by an amino group. It is functionally related to a valeric acid.
DL-Norvaline has been reported in Arabidopsis thaliana and Aeromonas veronii with data available.
Brand Name: Vulcanchem
CAS No.: 6600-40-4
VCID: VC21540382
InChI: InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
SMILES: Array
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

DL-norvaline

CAS No.: 6600-40-4

Cat. No.: VC21540382

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

DL-norvaline - 6600-40-4

Specification

CAS No. 6600-40-4
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name 2-aminopentanoic acid
Standard InChI InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Standard InChI Key SNDPXSYFESPGGJ-UHFFFAOYSA-N
Isomeric SMILES CCC[C@@H](C(=O)O)N
Canonical SMILES CCCC(C(=O)O)N

Introduction

Chemical Structure and Properties

L-Norvaline (abbreviated as Nva) is an amino acid with the molecular formula CH₃(CH₂)₂CH(NH₂)CO₂H. It exists as a structural analog of valeric acid and represents an isomer of the more common amino acid valine. Like most α-amino acids, L-Norvaline possesses chirality, appearing as a white, water-soluble solid . This non-proteinogenic amino acid features an unbranched carbon chain that distinguishes it structurally from its isomer valine, which contains a branched carbon skeleton .

From a nomenclature perspective, L-Norvaline carries the "nor-" prefix for historical reasons rather than following current conventional usage where this prefix typically denotes a missing hydrocarbon group. The International Union of Pure and Applied Chemistry/International Union of Biochemistry (IUPAC/IUB) Joint Commission on Nomenclature has recommended abandoning this non-systematic name in favor of more systematic nomenclature .

Biological Occurrence and Metabolism

Natural Sources

L-Norvaline has been identified as a natural component in certain microbial systems, notably within an antifungal peptide produced by Bacillus subtilis . Additionally, this amino acid appears in some recombinant proteins expressed in Escherichia coli, reflecting the imperfect selectivity of the associated aminoacyl-tRNA synthetase enzymes that occasionally incorporate non-canonical amino acids during protein synthesis .

Prebiotic Significance

Interestingly, L-Norvaline appears in Miller-Urey experiments that simulate prebiotic conditions, suggesting its presence in early Earth chemistry alongside other non-standard amino acids like norleucine . This observation holds potential significance for understanding the evolution of the genetic code and protein structure.

Metabolic Interactions

L-Norvaline can serve as a substrate for branched-chain amino acid aminotransferase (BCAT), an enzyme expressed in both neurons and glial cells. This interaction catalyzes the conversion of branched-chain amino acids and α-ketoglutarate into branched-chain α-keto acids and glutamate, potentially affecting glutamate homeostasis in neural tissues .

Therapeutic Applications in Neurodegenerative Disorders

Mechanisms in Alzheimer's Disease

Research has revealed significant potential for L-Norvaline in addressing Alzheimer's disease (AD) pathology. The compound functions primarily through inhibition of arginase, an enzyme implicated in AD pathogenesis . Upregulation of arginase activity contributes to neurodegeneration through multiple mechanisms, and its inhibition appears to be a promising therapeutic approach .

The interaction between arginase II (ARGII) and mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathways promotes inflammation and oxidative stress in AD. L-Norvaline uniquely inhibits both arginase and S6K1, presenting a dual-action therapeutic mechanism .

Cognitive Benefits and Neuroprotection

Remarkably, L-Norvaline treatment has demonstrated the ability to reverse cognitive decline in transgenic mouse models of AD. In studies using triple-transgenic (3×Tg) AD mice harboring PS1M146V, APPSwe, and tauP301L transgenes, administration of L-Norvaline produced significant improvements in spatial memory acquisition .

The cognitive benefits observed correspond with substantial neurobiological changes:

  • Reduced beta-amyloidosis (reduction in toxic amyloid-beta species)

  • Alleviated microgliosis (reduction in inflammatory microglial activity)

  • Decreased tumor necrosis factor transcription levels

  • Reduction in levels of Aβ toxic oligomeric and fibrillar species in the hippocampus

Effects on Neuroplasticity

L-Norvaline treatment has shown remarkable effects on structural and functional neural elements critical for cognitive function:

  • Increased dendritic spine density in hippocampi

  • Elevated levels of neuroplasticity-related postsynaptic density protein 95

  • Amplified expression of both pre- and postsynaptic proteins

These changes collectively suggest that L-Norvaline enhances synaptic function and neuroplasticity, which likely underlies its positive effects on cognitive performance.

Dosing and Administration in Animal Models

In experimental studies, 3×Tg mice were typically treated with L-Norvaline dissolved in water at a concentration of 250 mg/L, provided ad libitum. For mice weighing approximately 30g, this translated to a dose of about 1.5 mg/day, equivalent to approximately 40-50 mg/kg/day . This dosing regimen was maintained for periods of 2.5 months in some studies, producing the significant neurological benefits described above .

Applications in Cancer Research

Effects on Breast Cancer

Recent investigations have explored L-Norvaline's potential role in cancer treatment, particularly for breast cancer. Analysis of metabolomic and microbiome data revealed that fecal norvaline levels were significantly lower in breast cancer patients compared to healthy controls, suggesting potential metabolic associations with the disease state .

Antiproliferative Effects

Laboratory studies demonstrate that L-Norvaline inhibits the content of Arg-1 (Arginase-1) in a concentration-dependent manner in cancer cells. When combined with doxorubicin hydrochloride (DOX), a standard chemotherapeutic agent, L-Norvaline significantly enhanced antiproliferative effects against 4T1 breast cancer cells compared to either compound alone .

Furthermore, the combination treatment increased the apoptosis rate in these cells, indicating potential synergistic effects that could improve cancer treatment outcomes .

Current Applications and Future Directions

Anti-inflammatory Properties

Beyond its neurological and anticancer applications, L-Norvaline demonstrates beneficial anti-inflammatory properties in human endothelial cells at concentrations of 10-40 mM . This activity may contribute to its broader therapeutic potential across various inflammatory conditions.

Research Gaps and Future Directions

While current research shows promising results for L-Norvaline in both neurological disorders and cancer, several research gaps remain:

  • The need for human clinical trials to validate findings from animal models

  • Further elucidation of precise molecular mechanisms

  • Optimization of dosing regimens for different therapeutic applications

  • Long-term safety assessment in human populations

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